molecular formula C25H26N4O4S2 B12162775 2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12162775
M. Wt: 510.6 g/mol
InChI Key: ZVDCQPUCZBRNCX-NDENLUEZSA-N
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Description

2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene moiety and the hydroxybutan-2-yl group. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The thiazolidin-5-ylidene moiety can be reduced to form a thiazolidine ring.

    Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutan-2-yl group can yield a ketone or carboxylic acid, while reduction of the thiazolidin-5-ylidene moiety can produce a thiazolidine ring.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidin-5-ylidene-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N4O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O4S2/c1-4-17(14-30)26-21-19(23(31)28-11-5-6-15(2)22(28)27-21)12-20-24(32)29(25(34)35-20)13-16-7-9-18(33-3)10-8-16/h5-12,17,26,30H,4,13-14H2,1-3H3/b20-12-

InChI Key

ZVDCQPUCZBRNCX-NDENLUEZSA-N

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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